![molecular formula C10H9NO3S B2986387 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid CAS No. 1181606-87-0](/img/structure/B2986387.png)
3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid” is a complex organic molecule that contains a furan ring, a thiazole ring, and a propanoic acid group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen atom and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives have been synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the furan and thiazole rings, along with the propanoic acid group . Detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound may undergo various chemical reactions, particularly at the furan and thiazole rings . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For instance, the presence of the propanoic acid group suggests that it would have acidic properties .Scientific Research Applications
Antimicrobial Activity
The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been explored. These compounds are obtained through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters using arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . Notably, these derivatives demonstrate good antimicrobial activity:
Superelectrophilic Activation
The synthetic method involving superelectrophilic activation conditions in triflic acid (TfOH) provides a novel approach for accessing these derivatives. Further studies on this activation mechanism could enhance our understanding of related reactions.
Mechanism of Action
Target of Action
, and oxazole derivatives have shown a wide spectrum of biological activities .
Biochemical Pathways
For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazole derivatives have also shown diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)4-3-7-6-15-10(11-7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVUYLAQZDFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

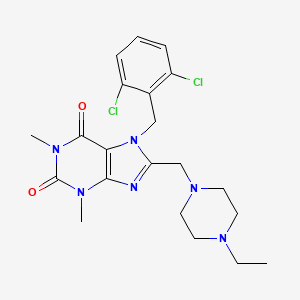
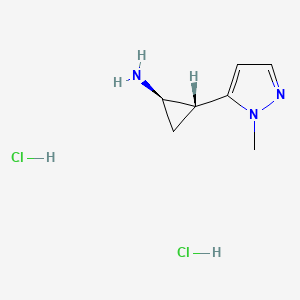
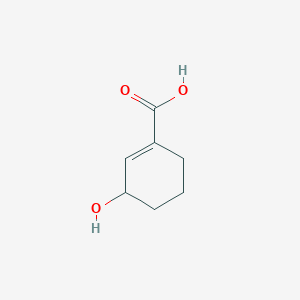
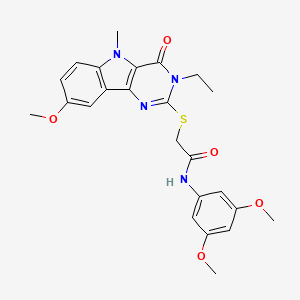
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)

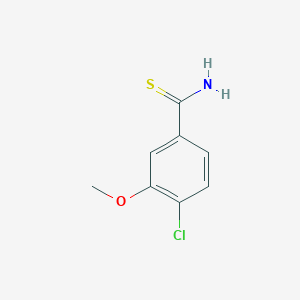
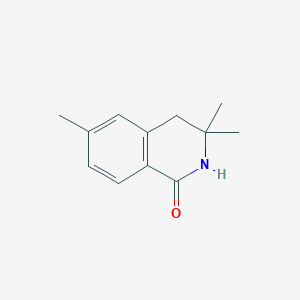
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
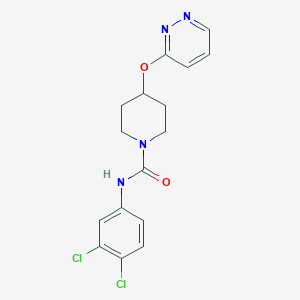
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)

![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)